5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the class of thiobarbituric acid derivatives, characterized by a diazinane core substituted with a sulfanylidene group and an arylidene moiety. Its structure features a 1,3-diazinane-4,6-dione backbone with a 2-chlorophenylamino-methylidene group at position 5 and a thione group at position 2.
Synthetic routes for such compounds typically involve condensation reactions between thiobarbituric acid derivatives and substituted anilines or aldehydes. Crystallographic studies (e.g., using SHELX or OLEX2 software) confirm the planar geometry of the diazinane ring and the conjugated arylidene system, which influences electronic properties and intermolecular interactions .
Properties
IUPAC Name |
5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYNIPLVBCNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-chlorophenylamine with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Dihedral Angles
Key structural differences among similar compounds arise from substitutions on the arylidene group and the diazinane core. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
Solubility and Stability:
- Primidone (a barbiturate analogue with a phenyl-ethyl group) shows moderate water solubility (1:5 ratio) and stability in ethanol and chloroform, suggesting similar behavior for chlorophenyl-substituted derivatives .
- The sulfanylidene group increases hydrophobicity compared to oxygen-containing analogues, influencing bioavailability .
Hydrogen Bonding and Crystal Packing:
- Intramolecular N–H⋯O bonds stabilize the enamine-keto tautomer in chlorophenyl derivatives, as seen in related crystal structures .
- π–π stacking interactions (inter-centroid distances: 3.39–3.60 Å) dominate in crystals of planar derivatives, while steric hindrance in alkyl-substituted compounds reduces such interactions .
Biological Activity
The compound 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione , also known as a thiazolidinone derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a diazinane core with a chlorophenyl group and a sulfanylidene moiety. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molar Mass | 292.77 g/mol |
Synthesis
The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form an intermediate thiosemicarbazone. This intermediate undergoes cyclization to yield the final product, following standard synthetic protocols for thiazolidinone derivatives.
Anticancer Properties
Research has indicated that compounds structurally similar to 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related thiazolidinone derivatives possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line Tested | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| Thiazolidinone Derivative A | HeLa (Cervical Cancer) | 10.5 | Significant cytotoxicity |
| Thiazolidinone Derivative B | MCF-7 (Breast Cancer) | 15.0 | Comparable to cisplatin |
Antimicrobial Activity
In addition to anticancer effects, certain derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml have been reported for structurally similar compounds .
The biological activity of 5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis has been observed.
Case Studies
A notable study evaluated a series of thiazolidinone derivatives for their anticancer properties against twelve human cancer cell lines. Among these, one derivative exhibited an IC₅₀ value significantly lower than that of cisplatin, indicating enhanced potency . Another study focused on the antibacterial effects of related compounds against Staphylococcus aureus, highlighting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
